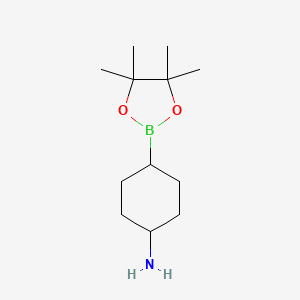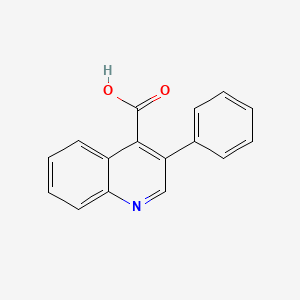
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a chemical compound with a molecular formula of C4H11ClN2O2. It is a derivative of acetamide, featuring an aminoethyl group and a hydroxy group attached to the acetamide backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride typically involves the reaction of 2-chloroacetamide with ethylenediamine. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reacting 2-chloroacetamide with ethylenediamine: in a large reactor.
Purification: The crude product is purified using recrystallization techniques.
Drying: The purified product is dried under vacuum to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)acetamide hydrochloride
- 2-hydroxyacetamide
- Ethylenediamine dihydrochloride
Comparison
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct reactivity and interaction capabilities. Compared to similar compounds, it offers a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
859980-09-9 |
|---|---|
Formule moléculaire |
C4H11ClN2O2 |
Poids moléculaire |
154.59 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-hydroxyacetamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-1-2-6-4(8)3-7;/h7H,1-3,5H2,(H,6,8);1H |
Clé InChI |
DLDZMJZGIYYHTL-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


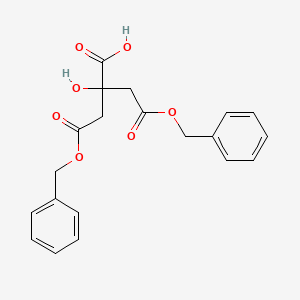
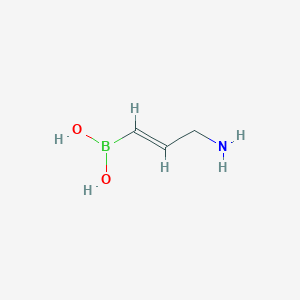

![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
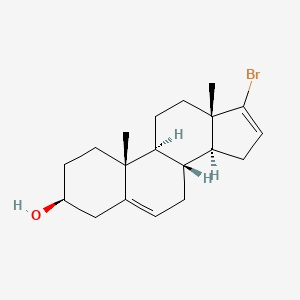
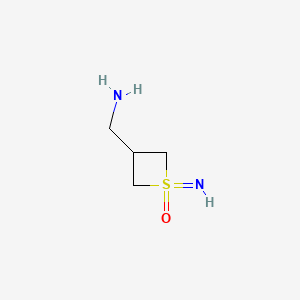
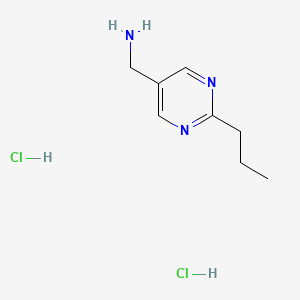
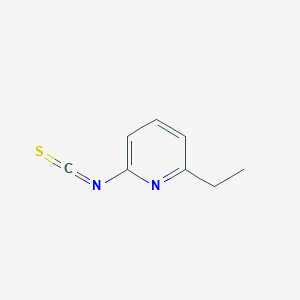

![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)

